N-Undecanoylglycine - 83871-09-4

N-Undecanoylglycine

Catalog Number: EVT-518906
CAS Number: 83871-09-4
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Undecanoylglycine is a fatty acid glycine conjugate. While its exact biological role remains under investigation, research suggests its potential involvement in various cellular processes and its potential as a biomarker for certain conditions. Notably, N-Undecanoylglycine has been identified as a bacterial metabolite capable of activating intestinal Tuft-2 cells, suggesting a role in the gut's immune response [, ].

Mechanism of Action
  • Intestinal Immunity: N-Undecanoylglycine, acting as a bacterial metabolite, has been shown to activate intestinal Tuft-2 cells via the vomeronasal receptor Vmn2r26. This activation triggers antimicrobial immune responses in the gut [, ].
  • Metabolic Pathways: In studies investigating the effects of certain compounds on human hepatocytes, N-Undecanoylglycine was identified as a potential biomarker alongside other metabolites. This suggests its potential involvement in sphinganine metabolism, fatty acid oxidation, and oxidative stress pathways [].
Applications
  • Biomarker for Hepatotoxicity: N-Undecanoylglycine has been identified as a potential biomarker for hepatotoxicity induced by certain chemicals, including emodin, aristolochic acid, and triptolide []. Changes in its levels in cellular systems could indicate disruptions in metabolic pathways related to liver function.
  • Understanding Hyperlipidemia Treatment: Research exploring the anti-hyperlipidemia effects of alliin identified N-Undecanoylglycine as one of the significantly different metabolites in the treatment group. This suggests a possible role in lipid metabolism and its potential modulation by therapeutic interventions [].
  • Investigating Gut Microbiome Interactions: The ability of N-Undecanoylglycine to activate intestinal Tuft-2 cells highlights its role as a signaling molecule in the gut. Further investigation into its production by specific bacterial species and its effects on gut immunity could provide valuable insights into host-microbiome interactions [, ].

Glutathione

Relevance: In the study on the effects of quercetin on acrylamide-induced hepatotoxicity [], glutathione levels were found to be decreased in the acrylamide-treated group, suggesting increased oxidative stress. This decrease was mitigated by quercetin treatment. N-Undecanoylglycine was also found to be elevated in the acrylamide-treated group, suggesting a potential link between the two compounds in the context of oxidative stress and liver damage.

NADP (Nicotinamide Adenine Dinucleotide Phosphate)

Relevance: Similar to glutathione, NADP levels were also found to be decreased in the acrylamide-treated group in the study on quercetin's protective effects against acrylamide-induced hepatotoxicity []. This further supports the involvement of oxidative stress in acrylamide-induced liver damage. While the study doesn't directly link NADP to N-Undecanoylglycine, both compounds provide insight into the metabolic disruptions caused by acrylamide exposure.

Taurodeoxycholic Acid

Relevance: The study on quercetin's effects on acrylamide-induced hepatotoxicity [] observed an increase in taurodeoxycholic acid levels in the acrylamide-treated group, which was subsequently mitigated by quercetin. This suggests that acrylamide may disrupt bile acid metabolism, potentially impacting lipid digestion and absorption. Although the study does not directly connect taurodeoxycholic acid to N-Undecanoylglycine, both compounds were identified as significantly altered metabolites in the research, indicating their potential involvement in the hepatotoxic effects of acrylamide.

Glycocholic Acid

Relevance: In the same study on acrylamide-induced hepatotoxicity [], glycocholic acid levels were also elevated in the acrylamide-treated group and subsequently restored by quercetin. This further supports the potential disruption of bile acid metabolism by acrylamide. Similar to taurodeoxycholic acid, the connection between glycocholic acid and N-Undecanoylglycine is not directly established in the research but highlights their shared involvement as altered metabolites in response to acrylamide exposure.

Cholic Acid

Relevance: Like taurodeoxycholic acid and glycocholic acid, cholic acid levels were also found to be increased in the acrylamide-treated group in the study on quercetin's protective effects against acrylamide-induced hepatotoxicity []. This consistent alteration in bile acid levels further strengthens the hypothesis of acrylamide's disruptive impact on bile acid metabolism. The study does not directly link cholic acid to N-Undecanoylglycine but underscores their potential connection as altered metabolites in acrylamide-induced liver damage.

Sphingosine

Relevance: In the study on quercetin's impact on acrylamide-induced hepatotoxicity [], sphingosine levels were increased in the acrylamide-treated group. This increase was attenuated by quercetin treatment. While the study doesn't directly relate sphingosine to N-Undecanoylglycine, both metabolites were significantly altered in the research, hinting at a potential connection within the broader context of acrylamide's effects on liver metabolism.

Sphingosine-1-Phosphate

Relevance: Similar to sphingosine, sphingosine-1-phosphate levels were also elevated in the acrylamide-treated group in the study on quercetin's protection against acrylamide-induced hepatotoxicity []. This elevation was mitigated by quercetin treatment. Although a direct relationship between sphingosine-1-phosphate and N-Undecanoylglycine is not established in the study, their shared status as significantly altered metabolites suggests a potential link within the context of acrylamide's effects on cellular processes and liver function.

Stearidonyl Carnitine

Relevance: The study investigating quercetin's protective effects against acrylamide-induced hepatotoxicity [] observed increased levels of stearidonyl carnitine in the acrylamide-treated group, which were then mitigated by quercetin. While the study doesn't explicitly connect stearidonyl carnitine to N-Undecanoylglycine, both compounds were identified as significantly altered metabolites. This suggests a potential connection between these compounds in the context of acrylamide's impact on fatty acid metabolism and energy production in the liver.

Cholesterol

Relevance: In the research on quercetin's role in mitigating acrylamide-induced hepatotoxicity [], cholesterol levels were elevated in the acrylamide-treated group, and quercetin administration attenuated this increase. While the study doesn't directly link cholesterol to N-Undecanoylglycine, both compounds represent crucial metabolic components affected by acrylamide exposure. This suggests a broader dysregulation of lipid metabolism in the liver due to acrylamide, potentially involving both cholesterol and N-Undecanoylglycine.

13,14-Dihydro-15-keto-PGE2 (Prostaglandin E2 Metabolite)

Relevance: Levels of 13,14-dihydro-15-keto-PGE2 were elevated in the acrylamide-treated group in the study on quercetin's protective effects against acrylamide-induced hepatotoxicity []. Quercetin successfully reduced these elevated levels. This observation suggests acrylamide may promote inflammation in the liver, possibly through the PGE2 pathway. While the study doesn't directly connect 13,14-dihydro-15-keto-PGE2 to N-Undecanoylglycine, both compounds were affected by acrylamide exposure, highlighting their potential involvement in acrylamide-induced liver damage.

LysoPE (20:5)

Relevance: In the study on quercetin's effects on acrylamide-induced hepatotoxicity [], LysoPE (20:5) levels were increased in the acrylamide-treated group, and this increase was mitigated by quercetin. This finding suggests acrylamide might disrupt phospholipid metabolism in the liver. While no direct relationship between LysoPE (20:5) and N-Undecanoylglycine is established in the study, their shared status as significantly altered metabolites hints at a potential connection within the larger scope of acrylamide's impact on liver function and lipid metabolism.

LysoPE (18:3)

Relevance: The study on quercetin's protective effects against acrylamide-induced hepatotoxicity [] found increased levels of LysoPE (18:3) in the acrylamide-treated group, which were subsequently reduced by quercetin treatment. This observation further supports the potential disruption of phospholipid metabolism in the liver by acrylamide. While the study doesn't directly link LysoPE (18:3) to N-Undecanoylglycine, both compounds were identified as significantly altered metabolites. This suggests a possible connection between these compounds as part of the broader impact of acrylamide on liver function and lipid metabolism.

LysoPC (20:4)

Relevance: Similar to other lysophospholipids, LysoPC (20:4) levels were also elevated in the acrylamide-treated group in the study on quercetin's protective effects against acrylamide-induced hepatotoxicity []. This elevation was attenuated by quercetin treatment. This consistent alteration in phospholipid levels strengthens the hypothesis of acrylamide's disruptive influence on phospholipid metabolism. While a direct relationship between LysoPC (20:4) and N-Undecanoylglycine isn't established in the research, their shared status as altered metabolites suggests a potential connection within the overall context of acrylamide-induced liver damage.

PC (22:5)

Relevance: In the study on quercetin's impact on acrylamide-induced hepatotoxicity [], PC (22:5) levels were found to be elevated in the acrylamide-treated group. This increase was mitigated by treatment with quercetin. This further supports the idea that acrylamide exposure disrupts lipid metabolism in the liver. While the study doesn't directly connect PC (22:5) to N-Undecanoylglycine, both compounds were significantly altered in response to acrylamide, suggesting a potential link within the context of acrylamide's effects on liver function.

Alliin

Relevance: In the study investigating the mechanism of alliin in improving hyperlipidemia [], alliin treatment resulted in a significant decrease in serum total cholesterol (TC) and malondialdehyde (MDA) levels in the liver, while increasing superoxide dismutase (SOD) and catalase (CAT) activities. These findings suggest that alliin possesses anti-hyperlipidemic and antioxidant properties. While the study does not directly establish a relationship between alliin and N-Undecanoylglycine, both compounds are relevant in the context of lipid metabolism and potential therapeutic interventions for metabolic disorders.

D-Pantothenic Acid (Vitamin B5)

Relevance: The study on alliin's impact on hyperlipidemia [] identified D-pantothenic acid as a key metabolite in alliin's mechanism of action. The research suggests that alliin's beneficial effects on lipid metabolism may be mediated through the pantothenic acid and CoA biosynthesis pathway. While the study doesn't directly link D-pantothenic acid to N-Undecanoylglycine, both compounds were highlighted as significant metabolites in the research, underscoring their potential roles in lipid metabolism and potential therapeutic applications.

Properties

CAS Number

83871-09-4

Product Name

N-Undecanoylglycine

IUPAC Name

2-(undecanoylamino)acetic acid

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)

InChI Key

HEUQYIQQCNOXOG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NCC(=O)O

Canonical SMILES

CCCCCCCCCCC(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.